molecular formula C14H25N5O B12919988 N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide CAS No. 88380-68-1

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide

Cat. No.: B12919988
CAS No.: 88380-68-1
M. Wt: 279.38 g/mol
InChI Key: WRKBRZWKJVIJSL-UHFFFAOYSA-N
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Description

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of butylamino and diethylamino groups attached to a pyrimidine ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide typically involves the reaction of appropriate pyrimidine precursors with butylamine and diethylamine under controlled conditions. One common method involves the use of alkynyl ketones and amidines to form pyrimidin-4-yl substituted compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

88380-68-1

Molecular Formula

C14H25N5O

Molecular Weight

279.38 g/mol

IUPAC Name

N-[6-(butylamino)-2-(diethylamino)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C14H25N5O/c1-5-8-9-15-12-10-13(16-11(4)20)18-14(17-12)19(6-2)7-3/h10H,5-9H2,1-4H3,(H2,15,16,17,18,20)

InChI Key

WRKBRZWKJVIJSL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC(=N1)N(CC)CC)NC(=O)C

Origin of Product

United States

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